molecular formula C4H11ClN2 B125160 Cyclobutylhydrazine hydrochloride CAS No. 158001-21-9

Cyclobutylhydrazine hydrochloride

Cat. No. B125160
M. Wt: 122.6 g/mol
InChI Key: AQOZZSWECZTDNR-UHFFFAOYSA-N
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Description

Cyclobutylhydrazine hydrochloride is not directly mentioned in the provided papers, but the research does involve compounds with cyclobutane rings, which are closely related to the cyclobutyl group. Cyclobutane is a four-membered ring structure that is a part of various chemical compounds, including pharmaceuticals and natural products. The papers provided discuss the synthesis and reactivity of cyclobutane-containing compounds, which can offer insights into the properties and reactions of cyclobutylhydrazine hydrochloride by extension.

Synthesis Analysis

The synthesis of compounds with cyclobutane rings can be complex and often requires multiple steps. For instance, an asymmetric total synthesis of the nootropic alkaloid (-)-huperzine A involved a cascade sequence with a key step assembling the bicyclo[3.3.1]nonene core, which includes a cyclobutane structure . Another study describes the reactions of 4-Hydroxy-3-phenyl-cyclobuten-1-ones with arylhydrazines, which could be relevant to the synthesis of cyclobutylhydrazine hydrochloride . These reactions depend on various factors such as substituents, solvents, and the structure of the arylhydrazines used.

Molecular Structure Analysis

The molecular structure of cyclobutane-containing compounds is characterized by the four-membered ring, which imparts strain and unique reactivity to the molecule. For example, the X-ray crystal structure of cyclobut-1-ene-1,2-dicarboxylic acid revealed an intramolecular hydrogen bond influencing the stereochemistry of its reactions . This information can be extrapolated to understand the potential molecular structure of cyclobutylhydrazine hydrochloride, which would also contain a cyclobutane ring.

Chemical Reactions Analysis

The chemical reactivity of cyclobutane rings is highlighted in several studies. Cyclobut-1-enes have shown exceptional stereoselectivity in Diels–Alder reactions with cyclopentadiene . Additionally, the reaction of squaric acid with phenylhydrazine to form cyclobutanetetraone poly(phenylhydrazones) demonstrates the reactivity of cyclobutane derivatives with hydrazine compounds . These findings suggest that cyclobutylhydrazine hydrochloride would also exhibit unique reactivity patterns due to the presence of both the cyclobutane ring and the hydrazine moiety.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of cyclobutylhydrazine hydrochloride, they do provide information on related compounds. For instance, the high-resolution NMR spectroscopic study of hydroxyzine hydrochloride with β-cyclodextrin indicates the ability of cyclobutane-containing compounds to form inclusion complexes in aqueous solutions . This could imply that cyclobutylhydrazine hydrochloride may also form similar complexes and exhibit chiral discrimination.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Cyclobutylhydrazine hydrochloride is utilized in the synthesis of various heterocyclic compounds. For example, research by El-Hashash et al. (2015) explored the synthesis of novel heterocyclic compounds with potential antibacterial activities, employing cyclobutylhydrazine hydrochloride as a key ingredient in the process (El-Hashash et al., 2015).

2. Enantioselective Analysis in Pharmacokinetics

In the field of pharmacokinetics, cyclobutylhydrazine hydrochloride plays a role in the enantioselective analysis of drugs. A study by de Castro et al. (2016) developed and validated an analytical method for high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) of cyclobutylhydrazine hydrochloride enantiomers in human plasma (de Castro et al., 2016).

3. One-Pot Synthesis Applications

Cyclobutylhydrazine hydrochloride is also used in one-pot synthesis methods for creating complex compounds. Xiao et al. (2012) reported a method for synthesizing carbazoles from cyclohexanones and arylhydrazine hydrochlorides, highlighting the versatility of cyclobutylhydrazine hydrochloride in such processes (Xiao et al., 2012).

4. Study of Antipsychotic Agents

The compound is also instrumental in studies related to antipsychotic agents. For instance, Shin et al. (2013) investigated the role of apoptosis and autophagy in CPZ-induced cytotoxicity in glioma cells, where cyclobutylhydrazine hydrochloride was a key component (Shin et al., 2013).

5. Environmental and Waste Treatment Research

Research into the treatment of wastewater containing cyclobutylhydrazine hydrochloride is another application. Bao Xi-zhi (2013) studied the comprehensive treatment of toxic wastewater containing this compound, highlighting its environmental significance (Bao Xi-zhi, 2013).

6. Physicochemical Studies in Drug Delivery

The compound is significant in physicochemical studies, particularly in drug delivery systems. Azum et al. (2018) conducted a study on the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, where cyclobutylhydrazine hydrochloride's properties were crucial (Azum et al., 2018).

7. Synthesis of Antimicrobial and Anti-inflammatory Agents

The compound is also used in the synthesis of antimicrobial and anti-inflammatory agents. Kendre et al. (2015) discussed the synthesis of various heterocyclic derivatives with antibacterial and antifungal activities, using cyclobutylhydrazine hydrochloride (Kendre et al., 2015).

Safety And Hazards

When handling Cyclobutylhydrazine hydrochloride, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

cyclobutylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZZSWECZTDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598786
Record name Cyclobutylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutylhydrazine hydrochloride

CAS RN

158001-21-9
Record name Cyclobutylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158001-21-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Hol, EA Merritt, G Neckermann, EL de Hostos…
Number of citations: 0

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